Methyl 5-cyclopropyl-2-fluorobenzoate
Description
Methyl 5-cyclopropyl-2-fluorobenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. While specific data on this compound are absent in the provided evidence, structural analogs and related compounds offer insights into its comparative properties.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3 |
InChI Key |
VIKRRADCIPESBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-cyclopropyl-2-fluorobenzoate
Catalytic Hydrogenation of Nitro-Substituted Precursors
A prominent method for preparing this compound involves the catalytic hydrogenation of nitro-substituted fluorobenzoate esters in the presence of cyclopropylcarbaldehyde. This process simultaneously reduces the nitro group and introduces the cyclopropylmethylamine substituent via reductive amination.
Reaction Conditions and Procedure
- Starting Materials: 3-nitro-2-fluorobenzoate esters (methyl, ethyl, or propyl esters)
- Catalyst: 5% platinum on carbon (Pt/C)
- Additives: Acetic acid to facilitate reductive amination
- Reagents: Cyclopropylcarbaldehyde as the cyclopropyl source
- Solvent: Corresponding alcohol (methanol, ethanol, or ethyl acetate depending on the ester)
- Hydrogen Pressure: Ranges from 1.0 to 3.0 MPa
- Temperature: 40°C to 100°C
- Reaction Time: 12 to 16 hours
Representative Examples and Yields
| Entry | Ester Type | Catalyst (g) | Acetic Acid (g) | Cyclopropylcarbaldehyde (g) | Solvent (g) | Pressure (MPa) | Temperature (°C) | Time (h) | Product Yield (%) | Purity (%) | LC/MS [M+1] (m/z) |
|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Methyl 3-nitro-2-fluorobenzoate | 0.2 | 7.96 | 16.8 | Methanol 119.4 | 1.0 | 40 | 12 | 95.4 | 98.5 | 224 |
| 2 | Ethyl 3-nitro-2-fluorobenzoate | 0.42 | 8.52 | 19.6 | Ethanol 213 | 2.0 | 60 | 14 | 93.2 | 98.0 | 238 |
| 3 | Propyl 3-nitro-2-fluorobenzoate | 0.91 | 18.16 | 22.4 | Ethyl acetate 136.2 | 3.0 | 100 | 16 | 94.2 | 97.5 | 252 |
Table 1: Summary of catalytic hydrogenation conditions and results for the preparation of this compound and related esters.
Mechanistic Insights
The reaction proceeds via:
- Reduction of the nitro group to an amine intermediate.
- Reductive amination with cyclopropylcarbaldehyde forming the cyclopropylmethylamine substituent.
- Ester functionality remains intact under these conditions.
- Acetic acid acts as a proton source and facilitates imine formation.
- Platinum catalyst enables selective hydrogenation under mild conditions.
Alternative Synthetic Routes
While the catalytic hydrogenation route is well documented, other synthetic approaches may involve:
- Suzuki Coupling Reactions: Using boronic esters and palladium catalysts to introduce cyclopropyl groups onto fluorobenzoate derivatives, followed by esterification steps.
- Mitsunobu Reactions: For functional group transformations involving alcohols and azodicarboxylates to install substituents on pyrimidine or benzene rings, which may be adapted for fluorobenzoate derivatives.
- N-Alkylation: Using fluoroalkyl tosylates in the presence of bases to introduce fluorinated alkyl groups, potentially applicable in related fluorobenzoate chemistry.
However, these methods are more commonly applied in complex multi-step syntheses and labeling strategies rather than direct preparation of this compound.
Analytical Characterization Data
The prepared this compound and its analogues are characterized by:
- Liquid Chromatography-Mass Spectrometry (LC/MS): Molecular ion peaks at m/z = 224 for methyl ester, confirming molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR data showing aromatic protons, cyclopropyl ring protons, and ester methyl group.
- Purity Assessment: External standard methods indicate purity above 97%, suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-cyclopropyl-2-fluorobenzoic acid.
Reduction: 5-cyclopropyl-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Effects: Fluorine and Cyclopropyl Groups
For instance, 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide () shares a fluorine-substituted benzene ring but features a sulfonamide group instead of an ester, resulting in distinct solubility and reactivity profiles .
The cyclopropyl group at the 5-position contributes steric hindrance, which may reduce enzymatic degradation. This contrasts with methyl 4-cyclopentaneamidobenzoate (), where a larger cyclopentane amido group at the 4-position could further hinder rotation and alter binding interactions .
Functional Group Variations: Esters vs. Amides
Methyl 5-cyclopropyl-2-fluorobenzoate’s ester group differentiates it from amide-containing analogs like N-cyclohexyl-2-(4-fluorophenyl)acetamide (). Esters generally exhibit higher hydrolytic lability compared to amides, impacting their environmental persistence and bioavailability .
Ring System Modifications
Compared to heterocyclic analogs such as Methyl 5-amino-1-benzothiophene-2-carboxylate (), which features a benzothiophene core, the benzoate ester in the target compound lacks sulfur heteroatoms. This difference may influence electronic properties and applications; benzothiophene derivatives are often explored in pharmaceuticals, whereas benzoate esters are common in agrochemicals .
Data Table: Key Properties of Selected Analogs
The table below synthesizes available data from the evidence, highlighting structural and functional differences:
Limitations and Contradictions
- The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.
- Discrepancies in functional groups (e.g., ester vs. amide in ) complicate direct comparisons of physicochemical properties .
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